1,4-Bis(3-methoxybenzoyl)-1,4-diazepane
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Overview
Description
1,4-Bis(3-methoxybenzoyl)-1,4-diazepane is a chemical compound characterized by the presence of two 3-methoxybenzoyl groups attached to a 1,4-diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-methoxybenzoyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1,4-diazepane+2(3-methoxybenzoyl chloride)→this compound+2HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-methoxybenzoyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 1,4-Bis(3-formylbenzoyl)-1,4-diazepane or 1,4-Bis(3-carboxybenzoyl)-1,4-diazepane.
Reduction: 1,4-Bis(3-hydroxybenzoyl)-1,4-diazepane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(3-methoxybenzoyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-methoxybenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxybenzoyl groups may facilitate interactions with hydrophobic pockets in proteins, while the diazepane ring can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-methoxybenzoyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1,4-Bis(3-methoxybenzoyl)-1,4-diazacycloheptane: Similar structure but with a diazacycloheptane ring.
Uniqueness
1,4-Bis(3-methoxybenzoyl)-1,4-diazepane is unique due to its specific ring structure, which can influence its chemical reactivity and biological activity. The presence of the diazepane ring can impart different pharmacokinetic and pharmacodynamic properties compared to similar compounds with different ring systems.
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-(3-methoxybenzoyl)-1,4-diazepan-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-8-3-6-16(14-18)20(24)22-10-5-11-23(13-12-22)21(25)17-7-4-9-19(15-17)27-2/h3-4,6-9,14-15H,5,10-13H2,1-2H3 |
InChI Key |
JTWVIBFQSPONSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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